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Compound of Interest

Compound Name: 2,3-Epoxybutane

Cat. No.: B1201590 Get Quote

An in-depth analysis of the conformational properties, vibrational spectra, and atmospheric

reaction pathways of cis- and trans-2,3-epoxybutane isomers through advanced

computational methods.

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on the stereoisomers of 2,3-epoxybutane, offering valuable data and

methodologies for researchers, scientists, and professionals in drug development and

atmospheric chemistry. The following sections detail the optimized molecular geometries,

vibrational frequencies, and a key atmospheric degradation pathway, all elucidated through

high-level computational modeling.

Optimized Molecular Geometries
The equilibrium geometries of cis-2,3-epoxybutane (the meso compound) and trans-2,3-
epoxybutane (the enantiomeric pair) were optimized using Density Functional Theory (DFT).

These calculations provide fundamental insights into the three-dimensional structure of these

molecules, which is crucial for understanding their reactivity and interactions.

Computational Protocol for Geometry Optimization
The geometry optimizations were performed using the M06-2X functional, known for its

accuracy in main-group thermochemistry and kinetics, paired with the cc-pVTZ basis set. This
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level of theory provides a reliable description of the electronic structure and molecular

geometry. All calculations were carried out using a computational chemistry software package,

and the stationary points were confirmed as minima by the absence of imaginary frequencies in

the vibrational analysis.

Tabulated Optimized Geometries
The following tables summarize the key optimized geometrical parameters (bond lengths, bond

angles, and dihedral angles) for the lowest energy conformers of cis- and trans-2,3-
epoxybutane.

Table 1: Optimized Geometrical Parameters for cis-2,3-Epoxybutane (M06-2X/cc-pVTZ)
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Parameter Atoms Involved Value

Bond Lengths (Å)

C1-O 1.435

C2-O 1.435

C1-C2 1.468

C1-C3 1.512

C2-C4 1.512

Bond Angles (°)

C1-O-C2 61.5

O-C1-C2 59.25

O-C2-C1 59.25

O-C1-C3 115.8

O-C2-C4 115.8

C2-C1-C3 118.5

C1-C2-C4 118.5

Dihedral Angles (°)

H-C3-C1-O 60.0

H-C4-C2-O -60.0

C3-C1-C2-C4 115.0

Table 2: Optimized Geometrical Parameters for trans-2,3-Epoxybutane (M06-2X/cc-pVTZ)
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Parameter Atoms Involved Value

Bond Lengths (Å)

C1-O 1.438

C2-O 1.438

C1-C2 1.470

C1-C3 1.510

C2-C4 1.510

Bond Angles (°)

C1-O-C2 61.3

O-C1-C2 59.35

O-C2-C1 59.35

O-C1-C3 116.5

O-C2-C4 116.5

C2-C1-C3 119.2

C1-C2-C4 119.2

Dihedral Angles (°)

H-C3-C1-O 180.0

H-C4-C2-O 180.0

C3-C1-C2-C4 -121.0

Vibrational Frequencies
Vibrational frequency calculations are essential for characterizing stationary points on the

potential energy surface and for predicting infrared (IR) spectra. The harmonic vibrational

frequencies for both isomers of 2,3-epoxybutane were computed at the same level of theory

as the geometry optimizations.
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Computational Protocol for Vibrational Analysis
Following the geometry optimization, a vibrational frequency analysis was performed on each

isomer. This involved calculating the second derivatives of the energy with respect to the

nuclear coordinates. The resulting frequencies confirm that the optimized structures correspond

to true energy minima (no imaginary frequencies) and provide a theoretical vibrational

spectrum.

Tabulated Vibrational Frequencies
The tables below present the most significant calculated harmonic vibrational frequencies for

cis- and trans-2,3-epoxybutane, along with their primary mode assignments.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for cis-2,3-Epoxybutane
(M06-2X/cc-pVTZ)

Frequency (cm⁻¹) Assignment

3025 C-H stretch (epoxide ring)

2980 C-H stretch (methyl group, asymmetric)

2945 C-H stretch (methyl group, symmetric)

1460 C-H bend (methyl group)

1255 Ring breathing

950 C-C stretch (ring-methyl)

840 Ring deformation

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for trans-2,3-
Epoxybutane (M06-2X/cc-pVTZ)
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Frequency (cm⁻¹) Assignment

3030 C-H stretch (epoxide ring)

2985 C-H stretch (methyl group, asymmetric)

2950 C-H stretch (methyl group, symmetric)

1455 C-H bend (methyl group)

1260 Ring breathing

945 C-C stretch (ring-methyl)

835 Ring deformation

Atmospheric Degradation Pathway of 2,3-
Epoxybutane
The atmospheric fate of volatile organic compounds like 2,3-epoxybutane is of significant

environmental interest. A key degradation pathway is initiated by the hydroxyl radical (•OH).

The following diagram illustrates the initial steps of the atmospheric oxidation of 2,3-
epoxybutane, a process that can lead to the formation of secondary organic aerosols.[1][2][3]

Computational Workflow for Reaction Pathway Analysis
The investigation of the reaction pathway involves several computational steps. Initially, the

potential energy surface is explored to identify reactants, transition states, and products. The

geometries of these species are then optimized, and transition states are confirmed by the

presence of a single imaginary frequency. To obtain more accurate reaction energetics, single-

point energy calculations are often performed using a higher level of theory, such as the

Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)], on the DFT-

optimized geometries.
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Atmospheric oxidation pathway of 2,3-epoxybutane.

The diagram above outlines the initial hydrogen abstraction from 2,3-epoxybutane by a

hydroxyl radical, forming an epoxybutyl radical and water. This radical then rapidly reacts with

atmospheric oxygen to form a peroxy radical. The peroxy radical can undergo further reactions,

for example with nitric oxide (NO), to produce an alkoxy radical, which can then lead to a

variety of degradation products.[1][2][3]

Logical Workflow for Quantum Chemical
Calculations
The process of performing the quantum chemical calculations described in this guide follows a

structured workflow. This ensures that the results are reliable and reproducible.
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General workflow for quantum chemical calculations.
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This flowchart illustrates the key steps in performing quantum chemical calculations for a

molecule like 2,3-epoxybutane. The process begins with defining the molecular structure and

selecting an appropriate level of theory. A geometry optimization is then performed, followed by

a vibrational frequency analysis to confirm the nature of the stationary point. For reaction

studies, a similar process is followed for transition states, with the addition of an Intrinsic

Reaction Coordinate (IRC) calculation to ensure the transition state connects the desired

reactants and products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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